molecular formula C9H12ClF2N5 B12227011 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12227011
M. Wt: 263.67 g/mol
InChI Key: FXURHWMCBKGNIK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes difluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves starting with propargyl alcohol, which undergoes several reaction steps such as oxidation, esterification, addition, methylation, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins, while the pyrazolyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
  • 1-(Difluoromethyl)-5-methylpyrazol-4-amine;hydrochloride

Uniqueness

1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both difluoromethyl and pyrazolyl groups allows for versatile chemical reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-6-7(5-13-15)4-12-8-2-3-16(14-8)9(10)11;/h2-3,5-6,9H,4H2,1H3,(H,12,14);1H

InChI Key

FXURHWMCBKGNIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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